molecular formula C24H20Cl3NO4 B1591021 2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester CAS No. 915296-81-0

2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester

Cat. No. B1591021
M. Wt: 492.8 g/mol
InChI Key: MLAXTRGOAHHIDA-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester is a useful research compound. Its molecular formula is C24H20Cl3NO4 and its molecular weight is 492.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Cyclization

The study by Frigerio et al. (1988) on Ca++-modulators highlights a highly stereospecific Hantzsch-like cyclization leading to the formation of 2-chloromethylene-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic esters. This research provides insight into stereochemical configurations and cyclization reactions which could be relevant to understanding the synthesis and properties of similar complex molecules (Frigerio, M., Zaliani, A., Riva, C., Palmisano, G., Pilati, T., & Gandolfi, C., 1988).

Insecticidal Activity

Research by Burt et al. (1974) on the pyrethrins and related compounds examines the geometrical and optical isomers of certain carboxylic acids and their esters, demonstrating higher insecticidal activity compared to other compounds. This suggests potential applications of similar esters in developing new insecticides (Burt, P. E., Elliott, M., Earnham, A. W., Janes, N. F., Needham, P. H., & Pulman, D. A., 1974).

Environmental Degradation

The work by Sun and Pignatello (1993) on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identifies transient products, providing a foundation for understanding the environmental fate of similar chlorinated compounds. This research could inform the degradation pathways and environmental impact of similar complex esters (Sun, Yunfu., & Pignatello, J., 1993).

properties

IUPAC Name

5-O-benzyl 3-O-ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl3NO4/c1-3-31-24(30)22-19(12-25)28-14(2)20(21(22)17-10-9-16(26)11-18(17)27)23(29)32-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAXTRGOAHHIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1CCl)C)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580299
Record name 5-Benzyl 3-ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester

CAS RN

915296-81-0
Record name 5-Benzyl 3-ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester
Reactant of Route 2
2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester
Reactant of Route 3
Reactant of Route 3
2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester
Reactant of Route 4
Reactant of Route 4
2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester
Reactant of Route 5
2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester
Reactant of Route 6
Reactant of Route 6
2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester

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